

Investigating neuroprotective effects of Saxagliptin Hydrate in research

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Compound of Interest

Compound Name: Saxagliptin Hydrate

Cat. No.: B612269

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Application Notes: Neuroprotective Effects of Saxagliptin Hydrate

Introduction

Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily utilized for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][2] Emerging preclinical evidence strongly suggests that Saxagliptin also exerts significant neuroprotective effects, positioning it as a promising therapeutic candidate for various neurological disorders.[3][4][5] These neuroprotective properties are attributed to its ability to mitigate neuroinflammation, oxidative stress, and apoptosis in the central nervous system.[5][6][7]

Mechanism of Neuroprotection

The neuroprotective effects of Saxagliptin are multifactorial and stem from its primary role as a DPP-4 inhibitor. By increasing the bioavailability of GLP-1 in the brain, Saxagliptin initiates a cascade of downstream signaling events that collectively protect neuronal cells from damage and death.[8]

Key mechanisms include:

- **Reduction of Neuroinflammation:** Saxagliptin has been shown to suppress the activation of microglia and astrocytes, leading to a decrease in the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, as well as enzymes like iNOS and COX-2.[\[3\]](#)[\[5\]](#)[\[9\]](#)
- **Amelioration of Oxidative Stress:** The compound enhances the brain's antioxidant defenses while reducing the generation of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage to lipids, proteins, and DNA.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- **Inhibition of Apoptosis:** Saxagliptin modulates the expression of key apoptosis-regulating proteins. It has been observed to decrease the levels of pro-apoptotic factors like Bax and cleaved Caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2.[\[5\]](#)[\[7\]](#)[\[10\]](#)
- **Improved Neuronal Insulin Signaling:** In models of Alzheimer's disease, Saxagliptin helps restore impaired insulin signaling pathways in the brain, which is crucial for neuronal survival and function. This includes reducing the hyperphosphorylation of tau protein and decreasing the accumulation of β -amyloid plaques.[\[3\]](#)[\[9\]](#)[\[11\]](#)

Data Presentation

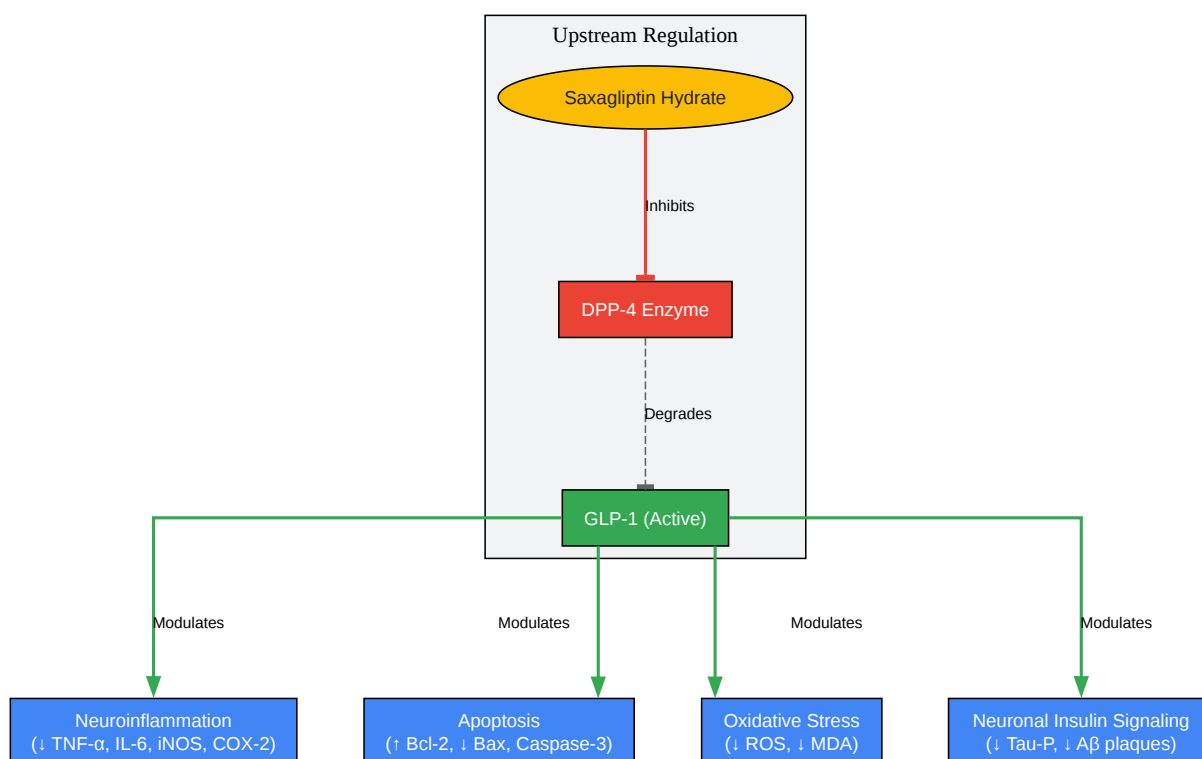
Table 1: In Vivo Neuroprotective Effects of Saxagliptin in a Rat Model of Traumatic Brain Injury (TBI)

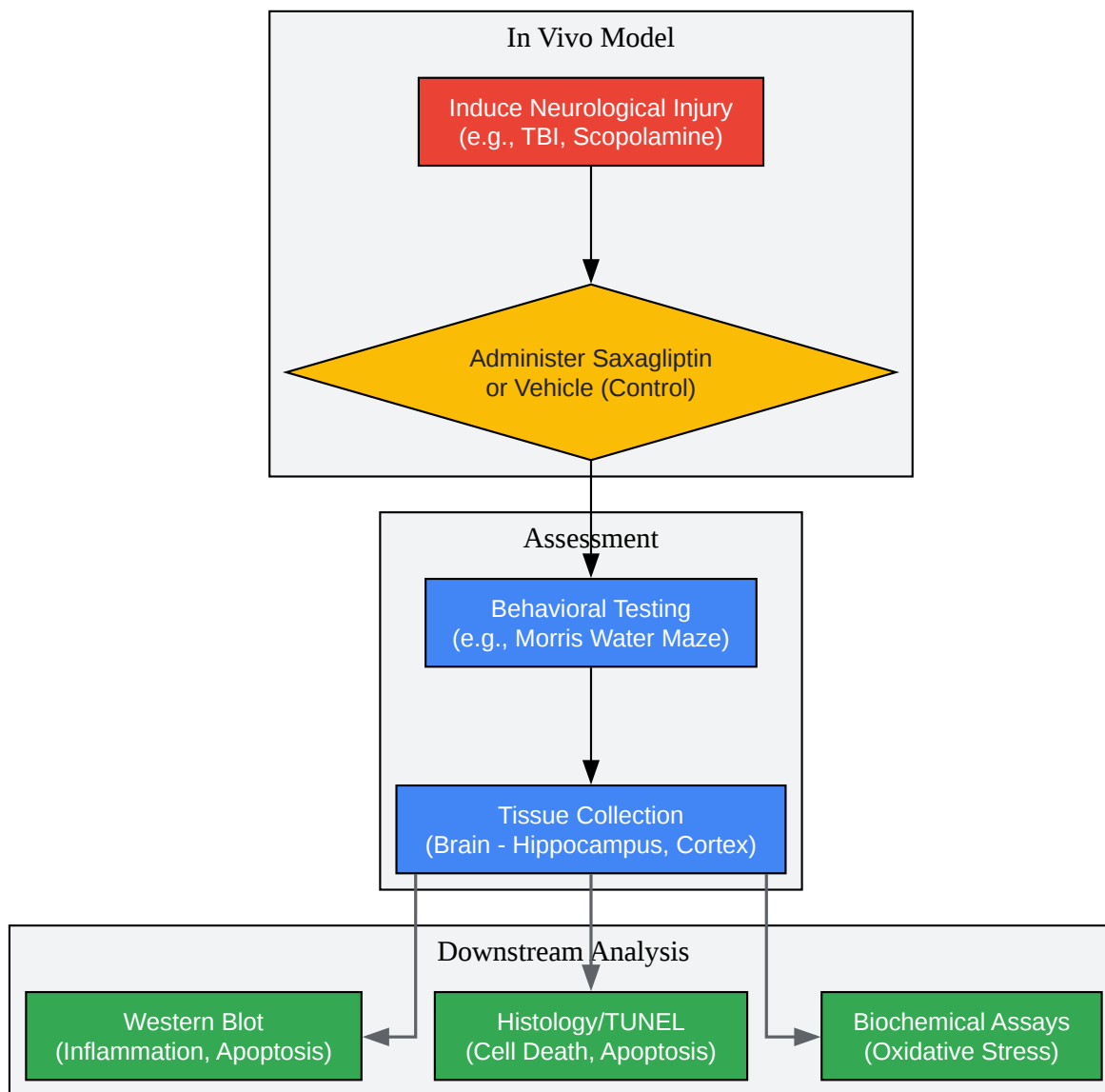
Parameter Assessed	Treatment Group	Outcome	Reference
Neurobehavioral Score	TBI + Saxagliptin (1 & 3 mg/kg/day)	Markedly improved outcomes compared to vehicle	[5]
Neuronal Cell Death	TBI + Saxagliptin (1 & 3 mg/kg/day)	Decreased neuronal cell death in histological analysis	[5]
Oxidative Stress Markers	TBI + Saxagliptin (1 & 3 mg/kg/day)	Mitigated TBI-induced oxidative stress markers	[5][7]
Neuroinflammation Markers			
iNOS, COX-2, IL-6, TNF- α	TBI + Saxagliptin (1 & 3 mg/kg/day)	Reduced levels of inflammatory markers	[5]
Apoptosis Markers			
Bax, Caspase 3	TBI + Saxagliptin (1 & 3 mg/kg/day)	Reduced levels of pro-apoptotic markers	[5]
Bcl-2	TBI + Saxagliptin (1 & 3 mg/kg/day)	Increased levels of anti-apoptotic marker	[5]

Table 2: In Vivo Effects of Saxagliptin in a Rat Model of Scopolamine-Induced Alzheimer's-like Pathology

Parameter Assessed	Treatment Group	Outcome	Reference
Cognitive & Spatial Memory	Scopolamine + Saxagliptin (3 mg/kg for 6 weeks)	Mitigated cognitive and spatial memory deficits	[11]
Hippocampal Acetylcholine	Scopolamine + Saxagliptin (3 mg/kg for 6 weeks)	Increased levels compared to scopolamine group	[11]
β -amyloid plaques	Scopolamine + Saxagliptin (3 mg/kg for 6 weeks)	Reduction in β -amyloid plaques	[11]
Tau Phosphorylation	Scopolamine + Saxagliptin (3 mg/kg for 6 weeks)	Reduction in tau hyperphosphorylation	[11]
GSK-3 β	Scopolamine + Saxagliptin (3 mg/kg for 6 weeks)	Reduction in the upstream kinase GSK-3 β	[11]
Neuronal Insulin Signaling	Scopolamine + Saxagliptin (3 mg/kg for 6 weeks)	Restored impaired neuronal insulin signaling	[11]

Visualizations





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